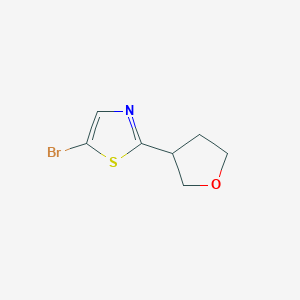
5-Bromo-2-(tetrahydrofuran-3-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(tetrahydrofuran-3-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(tetrahydrofuran-3-yl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole ring.
Scientific Research Applications
5-Bromo-2-(tetrahydrofuran-3-yl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tetrahydrofuran-3-yl)thiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The thiazole ring is known to interact with various biological molecules, potentially influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-thiazole: Similar structure but lacks the tetrahydrofuran ring.
5-Bromo-2-(tetrahydrofuran-2-yl)thiazole: Similar structure but with a different position of the tetrahydrofuran ring.
Uniqueness
5-Bromo-2-(tetrahydrofuran-3-yl)thiazole is unique due to the presence of both the thiazole and tetrahydrofuran rings, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C7H8BrNOS |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
5-bromo-2-(oxolan-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H8BrNOS/c8-6-3-9-7(11-6)5-1-2-10-4-5/h3,5H,1-2,4H2 |
InChI Key |
SAFOVFGXNWFXCM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















